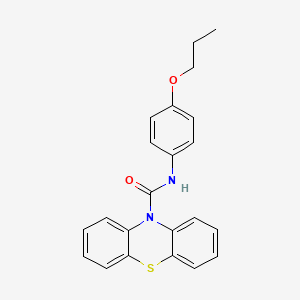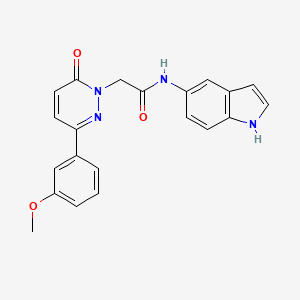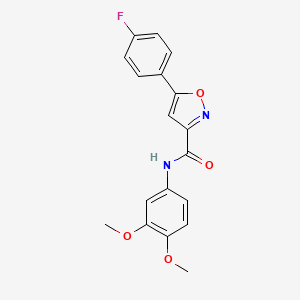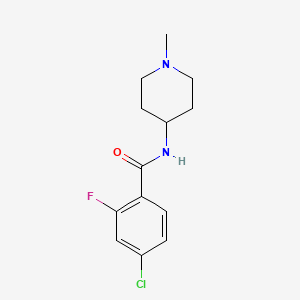
N-(4-propoxyphenyl)-10H-phenothiazine-10-carboxamide
Vue d'ensemble
Description
N-(4-propoxyphenyl)-10H-phenothiazine-10-carboxamide is an organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-propoxyphenyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through a cyclization reaction involving diphenylamine and sulfur. This reaction is usually carried out under high-temperature conditions in the presence of a catalyst such as iodine or ferric chloride.
Introduction of the Propoxyphenyl Group: The 4-propoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the phenothiazine core with 4-propoxyphenyl halide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate product with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(4-propoxyphenyl)-10H-phenothiazine-10-carboxamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the aromatic ring can be substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and catalysts like iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-propoxyphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various receptors and enzymes, modulating their activity. For example, it may bind to dopamine receptors, influencing neurotransmitter release and signaling.
Pathways Involved: The compound can affect multiple cellular pathways, including those involved in inflammation, oxidative stress, and apoptosis. By modulating these pathways, it can exert therapeutic effects in various disease conditions.
Comparaison Avec Des Composés Similaires
N-(4-propoxyphenyl)-10H-phenothiazine-10-carboxamide can be compared with other phenothiazine derivatives:
Chlorpromazine: A well-known antipsychotic agent, chlorpromazine has a similar phenothiazine core but different substituents, leading to distinct pharmacological properties.
Promethazine: An antiemetic and antihistamine, promethazine also shares the phenothiazine core but has different functional groups, resulting in different therapeutic applications.
Thioridazine: Another antipsychotic, thioridazine has structural similarities but differs in its side chain, affecting its potency and side effect profile.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions and interact with multiple molecular targets, making it a valuable tool in research and industry. Further studies are needed to fully explore its applications and optimize its synthesis and production methods.
Propriétés
IUPAC Name |
N-(4-propoxyphenyl)phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-15-26-17-13-11-16(12-14-17)23-22(25)24-18-7-3-5-9-20(18)27-21-10-6-4-8-19(21)24/h3-14H,2,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXOAGBFZRUJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-methoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4515981.png)
![5-ethyl-8-oxo-N-(pyridin-4-ylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B4515984.png)

![propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B4515996.png)
![1-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2-methylpiperidine](/img/structure/B4515998.png)
![3-[(4-Benzoylpiperidin-1-yl)methyl]-3-hydroxy-1-methylpiperidin-2-one](/img/structure/B4516008.png)
![3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4516011.png)
![6-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4516018.png)

![2-[2-(3-Methyl-1,2,4-oxadiazol-5-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B4516041.png)
![N-cyclohexyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4516045.png)

![8-chloro-2-(phenoxyacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4516055.png)
![N-[2-(phenylthio)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4516061.png)
